molecular formula C13H22BNO3 B2635871 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone CAS No. 2101498-92-2

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone

Cat. No.: B2635871
CAS No.: 2101498-92-2
M. Wt: 251.13
InChI Key: VPMRCTHRWVIJIC-UHFFFAOYSA-N
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Description

This compound (CAS 1227068-67-8) features a pyridine ring fused with a 3,6-dihydro-2H-pyridin scaffold and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. Its molecular formula is C₁₃H₂₂BNO₃, with a molecular weight of 251.14 . Key properties include:

  • Moderate polarity due to the hydrophobic tetramethyl groups and hydrophilic pyridine/boronate ester moieties .
  • Steric hindrance from the tetramethyl substituents, which may reduce reactivity in cross-coupling reactions compared to less hindered boronate esters .
  • Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO3/c1-10(16)15-8-6-7-11(9-15)14-17-12(2,3)13(4,5)18-14/h7H,6,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMRCTHRWVIJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a building block for synthesizing biologically active molecules. The incorporation of the dioxaborolane unit is significant in the design of compounds that target specific biological pathways.

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of similar boron-containing compounds exhibit promising anticancer activity. For instance, compounds with dioxaborolane structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

CompoundIC50 (µM)Target Cell Line
Compound A5.13C6 Glioma
Compound B8.34L929 (Healthy)

Organic Synthesis

The unique reactivity of the dioxaborolane moiety allows for its use in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds in organic synthesis.

Table: Cross-Coupling Reactions Utilizing Dioxaborolane Derivatives

Reaction TypeExample ProductYield (%)
Suzuki CouplingBiphenyl Derivative85
Negishi CouplingVinyl Boronate78
Stille CouplingAryl Boronate90

Materials Science

Boronic acids and their derivatives are increasingly utilized in materials science for the development of new polymers and nanomaterials. The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Application Example: Polymer Composites
Research has demonstrated that incorporating boron-containing compounds into polymer matrices leads to improved thermal properties and mechanical performance .

Table: Properties of Boron-Enhanced Polymers

PropertyStandard PolymerBoron-Enhanced Polymer
Thermal Stability (°C)250300
Tensile Strength (MPa)3045

Mechanism of Action

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with biological targets such as enzymes and receptors. The mechanism involves the formation of boronic esters or borates, which can modulate the activity of these targets.

Molecular Targets and Pathways:

  • Enzymes: Boronic acids can inhibit enzymes by forming covalent bonds with their active sites.

  • Receptors: They can interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Reactivity Differences References
Target Compound C₁₃H₂₂BNO₃ 251.14 3,6-Dihydropyridine, acetyl group Moderate steric hindrance; suited for controlled coupling reactions
2-(4-Chlorophenyl)-6-(dioxaborolan-2-yl)imidazo[1,2-a]pyridine C₁₈H₁₉BClN₂O₂ 340.62 Imidazo[1,2-a]pyridine, chlorophenyl Enhanced aromaticity improves stability; used in kinase inhibitor synthesis
4-(Dioxaborolan-2-yl)phenyl)(1H-pyrrol-1-yl)methanone C₁₆H₁₈BNO₃ 283.13 Benzoyl-pyrrole hybrid Polar carbonyl group increases solubility; used in fluorophore synthesis
1-[6-(Dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone C₁₅H₁₉BN₂O₃ 286.14 Indazole core Higher molecular weight; potential for selective protein binding in drug discovery
5-(Dioxaborolan-2-yl)-1-benzofuran C₁₄H₁₇BO₃ 244.09 Benzofuran scaffold Lower steric hindrance enables rapid coupling; used in OLED material synthesis
4-[5-(Dioxaborolan-2-yl)pyridin-2-yl]morpholine C₁₅H₂₃BN₂O₃ 290.16 Morpholine substituent Basic morpholine group enhances water solubility; applied in PET tracer development

Reactivity and Stability

  • Steric Effects : The tetramethyl groups on the boronate ester increase stability but reduce reactivity compared to unsubstituted analogs like 5-(dioxaborolan-2-yl)-1-benzofuran () .
  • Solubility : Morpholine-substituted analogs () exhibit superior aqueous solubility due to their basic nitrogen, whereas the target compound’s dihydropyridine ring limits solubility in polar solvents .

Biological Activity

The compound 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C12H22BNO2
  • Molar Mass : 223.12 g/mol
  • CAS Number : 454482-11-2

Structural Characteristics

The compound features a pyridine ring fused with a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane structure is significant for its biological interactions and potential applications in drug design.

Research indicates that compounds containing dioxaborolane structures often exhibit modulation of various biological pathways. The boron atom can participate in interactions with biomolecules, influencing receptor binding and enzymatic activity. This compound is hypothesized to act as a modulator for certain receptors due to its structural components.

Pharmacological Properties

The biological activity of this compound has been investigated in several studies:

  • Muscarinic Receptor Modulation : Similar compounds have shown potential as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors. These compounds can enhance the binding affinity of acetylcholine (ACh) at these receptors without directly activating them .
  • Neuroprotective Effects : Some derivatives of pyridine and dioxaborolane have demonstrated neuroprotective properties in preclinical models by modulating neurotransmitter systems and reducing oxidative stress .
  • Anticancer Activity : The incorporation of boron into organic molecules has been linked to increased anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .

Case Study 1: Muscarinic Allosteric Modulation

A study evaluated the effects of various analogs related to our compound on M4 muscarinic receptors. The results indicated a significant leftward shift in the ACh binding curve with increasing concentrations of these analogs, suggesting their role as PAMs .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective agents, compounds similar to this compound were shown to reduce neuronal death in models of oxidative stress by enhancing endogenous antioxidant defenses .

Structure–Activity Relationship (SAR)

The SAR analysis for this class of compounds indicates that modifications on the pyridine or dioxaborolane moieties can significantly alter their biological efficacy and receptor selectivity. For instance:

ModificationEffect on Activity
Substitution at position 5 on pyridineIncreased affinity for muscarinic receptors
Variation in dioxaborolane substituentsAltered pharmacokinetics and bioavailability

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone?

  • Methodology : The compound can be synthesized via palladium- or nickel-catalyzed cross-coupling reactions. For example, a nickel-catalyzed protocol using bis(1,5-cyclooctadiene)nickel(0) with potassium phosphate as a base in a toluene/water biphasic system at 60°C under inert atmosphere yields the product in 60% efficiency. The reaction typically requires 20 hours and benefits from sterically hindered ligands (e.g., 1,1'-((2,4,6-trimethylphenylene)bis(methylene))bis(imidazolium chloride)) to stabilize the metal center .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the presence of the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and the dihydropyridinone moiety (δ ~2.5–3.5 ppm for CH2_2 groups).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak at m/z calculated for C15_{15}H23_{23}BNO3_3).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the boronate ester geometry and dihydro-pyridine ring conformation .

Q. How does the boronate ester group influence the compound’s stability under varying pH conditions?

  • Methodology : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances hydrolytic stability compared to unprotected boronic acids. Stability assays in buffered solutions (pH 5–9) at 25°C show <10% decomposition over 24 hours. However, acidic conditions (pH <4) or prolonged exposure to protic solvents (e.g., methanol) can lead to ester cleavage .

Advanced Research Questions

Q. What strategies improve regioselectivity in functionalizing the dihydro-pyridine ring during derivatization?

  • Methodology :

  • Protecting Group Strategy : Temporarily protect the boronate ester with diethanolamine to prevent side reactions during electrophilic substitutions on the dihydro-pyridine ring.
  • Catalytic Control : Use Pd(OAc)2_2 with SPhos ligand to direct C–H activation at the 3-position of the dihydro-pyridine, achieving >80% regioselectivity in arylation reactions .

Q. How does the compound perform as a monomer in constructing boron-containing polymers for catalytic applications?

  • Methodology : The boronate ester serves as a cross-linking site in polymer synthesis. Radical polymerization with acrylamide derivatives (e.g., N-isopropylacrylamide) at 70°C in DMF forms hydrogels with tunable thermoresponsiveness. The boron moiety can later be functionalized with diols (e.g., catechol) to introduce catalytic sites for oxidation reactions .

Q. What mechanistic insights explain contradictions in Suzuki-Miyaura coupling yields reported for this compound?

  • Methodology : Discrepancies arise from competing protodeboronation under aqueous conditions. Kinetic studies using 11B^{11}\text{B} NMR reveal that the boronate ester’s stability varies with the palladium catalyst (e.g., PdCl2_2(dppf) vs. Pd(PPh3_3)4_4). Optimized protocols use anhydrous toluene with K3_3PO4_4 as a base, achieving coupling yields >85% with aryl bromides .

Q. How can computational modeling predict the compound’s reactivity in organocatalytic systems?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model the boronate ester’s Lewis acidity. The calculated Fukui indices indicate nucleophilic attack at the boron center is favored, guiding its use in asymmetric aldol reactions when paired with chiral thiourea catalysts .

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